molecular formula C22H17NO3 B12023006 1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone CAS No. 618443-84-8

1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone

Cat. No.: B12023006
CAS No.: 618443-84-8
M. Wt: 343.4 g/mol
InChI Key: PGVXHPIBNUXIRS-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone is a complex organic compound with the molecular formula C22H17NO3 and a molecular weight of 343.386 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methoxy-1H-pyrrolo[1,2-a]quinoline-3-carbaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(1-(4-Methylbenzoyl)-pyrrolo[1,2-a]quinolin-3-yl)ethanone
  • 1-(3-Benzoylpyrrolo[1,2-c]quinazolin-1-yl)ethanone
  • 1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone
  • 1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone
  • 1-(1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl)ethanone

These compounds share a similar core structure but differ in the substituents attached to the quinoline ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

618443-84-8

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

1-(1-benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone

InChI

InChI=1S/C22H17NO3/c1-14(24)18-13-21(22(25)15-6-4-3-5-7-15)23-19-11-9-17(26-2)12-16(19)8-10-20(18)23/h3-13H,1-2H3

InChI Key

PGVXHPIBNUXIRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C=CC(=C3)OC

Origin of Product

United States

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